Cas no 202409-82-3 (3-Bromo-5-chloro-2-phenylmethoxypyridine)

3-Bromo-5-chloro-2-phenylmethoxypyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its distinct substitution pattern—featuring bromo and chloro groups at the 3- and 5-positions, along with a phenylmethoxy moiety at the 2-position—makes it a versatile intermediate for constructing complex heterocyclic frameworks. The compound's structural features enhance reactivity in cross-coupling reactions, facilitating the synthesis of biologically active molecules. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Researchers value this compound for its role in developing novel compounds with potential therapeutic or pesticidal properties.
3-Bromo-5-chloro-2-phenylmethoxypyridine structure
202409-82-3 structure
Product Name:3-Bromo-5-chloro-2-phenylmethoxypyridine
CAS No:202409-82-3
MF:C12H9BrClNO
MW:298.562961339951
MDL:MFCD18909515
CID:1391900
PubChem ID:22058382
Update Time:2025-08-04

3-Bromo-5-chloro-2-phenylmethoxypyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-bromo-5-chloro-2-(phenylmethoxy)-
    • 2-(Benzyloxy)-3-bromo-5-chloropyridine
    • 3-bromo-5-chloro-2-phenylmethoxypyridine
    • VNCIESPHQGBEKA-UHFFFAOYSA-N
    • 3-Bromo-5-chloro-2-[(phenylmethyl)oxy]pyridine
    • MFCD18909515
    • SCHEMBL1565133
    • DTXSID00622120
    • AKOS027425780
    • 2-benzyloxy-3-bromo-5-chloro-pyridine
    • E91745
    • CS-0194526
    • CIA40982
    • 2-Benzyloxy-3-bromo-5-chloropyridine
    • 202409-82-3
    • DS-016264
    • 3-Bromo-5-chloro-2-phenylmethoxypyridine
    • MDL: MFCD18909515
    • Inchi: 1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
    • InChI Key: VNCIESPHQGBEKA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CN=C1OCC1C=CC=CC=1)Cl

Computed Properties

  • Exact Mass: 296.95567
  • Monoisotopic Mass: 296.95560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12

3-Bromo-5-chloro-2-phenylmethoxypyridine Pricemore >>

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Additional information on 3-Bromo-5-chloro-2-phenylmethoxypyridine

3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3): A Comprehensive Overview

3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a pyridine core substituted with bromo, chloro, and phenylmethoxy groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural attributes make it particularly valuable in drug discovery and material science applications.

The molecular structure of 3-Bromo-5-chloro-2-phenylmethoxypyridine combines halogenated and aromatic functionalities, which are crucial for modulating electronic properties and enhancing binding affinity in target interactions. Researchers frequently explore this compound for its potential in developing kinase inhibitors and antimicrobial agents, addressing current challenges in drug-resistant infections and cancer therapeutics—two of the most pressing topics in modern medical research.

In the context of green chemistry and sustainable synthesis, 3-Bromo-5-chloro-2-phenylmethoxypyridine has been investigated for its role in catalytic transformations and atom-efficient reactions. The compound’s reactivity under palladium-catalyzed cross-coupling conditions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, aligns with the industry’s shift toward eco-friendly methodologies. This aspect resonates with the growing demand for environmentally benign chemical processes, a frequently searched topic in academic and industrial forums.

From a commercial perspective, the global market for halogenated pyridine derivatives like 3-Bromo-5-chloro-2-phenylmethoxypyridine is expanding, driven by their applications in crop protection chemicals and electronic materials. The compound’s utility in designing novel pesticides and OLED precursors reflects broader trends in agricultural innovation and advanced material development. Analysts often correlate the demand for such intermediates with advancements in precision agriculture and flexible electronics, both high-traffic keywords in technical searches.

Quality control and analytical characterization of 3-Bromo-5-chloro-2-phenylmethoxypyridine typically involve techniques like HPLC, GC-MS, and NMR spectroscopy. These methods ensure compliance with stringent regulatory standards, particularly in pharmaceutical applications where impurity profiles are critical. The compound’s stability under various storage conditions is another area of interest, frequently addressed in chemical stability studies and formulation research.

Recent patent literature highlights innovative applications of 3-Bromo-5-chloro-2-phenylmethoxypyridine in proteolysis-targeting chimeras (PROTACs), a groundbreaking approach in targeted protein degradation. This connection to next-generation therapeutics positions the compound at the forefront of biomedical innovation, a topic dominating scientific conferences and investment discussions. Additionally, its role in metal-organic frameworks (MOFs) for gas storage applications has been explored, tapping into the surge of interest in clean energy solutions.

For synthetic chemists, the preparation of 3-Bromo-5-chloro-2-phenylmethoxypyridine often involves regioselective halogenation and etherification strategies, with yields optimized through microwave-assisted synthesis or continuous flow chemistry. These methodologies align with industry preferences for process intensification and reduced reaction times, frequently searched terms in chemical engineering databases.

In summary, 3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3) represents a multifaceted compound bridging diverse scientific disciplines. Its relevance to drug development, sustainable chemistry, and advanced materials ensures continued interest from researchers and industrial stakeholders alike. As the scientific community addresses global challenges in health and sustainability, this compound’s adaptability positions it as a key player in innovative solutions.

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